Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)4-6(2)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
GKJLWHZSQVUREC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(C2)C |
Origin of Product |
United States |
Preparation Methods
Isomerization of Epoxy Derivatives
Epoxide intermediates undergo ring-opening and rearrangement to form the spirocyclic framework.
- Reagents : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.
- Example :
$$
\text{Methyl 3-methylenecyclobutane-1-carboxylate} \xrightarrow{\text{LDA, THF}} \text{Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate}
$$ - Applicability : Adjusting the ester group (e.g., ethyl instead of methyl) may require modifying the starting epoxide.
Corey-Chaykovsky Cyclopropanation
This method constructs the cyclopropane ring via ylide-mediated [2+1] cycloaddition.
- Reagents : Trimethyl sulfoxonium iodide, potassium tert-butoxide (KOtBu).
- Procedure :
- Yield : 65–80% for analogous oxaspiro compounds.
[2+1] Cycloaddition with Diazo Compounds
Metal-catalyzed cycloadditions enable spirocycle formation.
- Catalyst : Iron porphyrin (FeTPPCl, 10 mol%).
- Substrates : Azetidine-2-one and ethyl diazoacetate.
- Conditions : Room temperature in dichloromethane.
- Yield : Up to 89%.
- Safety Note : Diazo compounds pose explosion risks, necessitating cautious handling.
Epoxide Ring Expansion
Epoxides are converted to oxetanes via methylenation.
- Reagents : Dimethylsulfoxonium methylide.
- Mechanism :
$$
\text{Epoxide} \xrightarrow{\text{(CH}3\text{)}2\text{SO=CH}_2} \text{Oxetane}
$$ - Stereoselectivity : Retains enantiomeric purity when starting from chiral epoxides.
Comparative Analysis of Methods
| Method | Key Reagents | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | H$$2$$SO$$4$$, EtOH | 70–85%* | Simple, one-step | Requires carboxylic acid precursor |
| Epoxide Isomerization | LDA, THF | 60–75% | High atom economy | Low-temperature conditions |
| Corey-Chaykovsky | Trimethyl sulfoxonium ylide | 65–80% | Scalable | Requires anhydrous conditions |
| [2+1] Cycloaddition | FeTPPCl, diazo compounds | 70–89% | Enables diverse substitution | Safety risks with diazo reagents |
| Epoxide Expansion | Dimethylsulfoxonium methylide | 50–90% | Stereoretentive | Limited to specific epoxide substrates |
*Estimated based on analogous reactions.
Key Research Findings
- Enantioselective Synthesis : Copper catalysts with (R)-DTBM-Segphos ligand achieve >90% enantiomeric excess for β-lactam-containing spirocycles.
- Functionalization : The ethyl ester moiety serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids).
- Scalability : Cyclopropanation and esterification routes have been demonstrated on multigram scales.
Chemical Reactions Analysis
Reaction Modes and Mechanisms
The compound’s reactivity is dominated by two primary pathways:
Ring-Opening Reactions
The strained spirocyclic epoxide undergoes ring-opening via nucleophilic attack or acid-mediated rearrangement:
-
Nucleophilic addition occurs preferentially at the more hindered epoxide carbon due to steric and electronic factors . Common nucleophiles include amines, alcohols, and thiols.
-
Acid-mediated rearrangement proceeds via a carbocation intermediate, leading to cyclopentanone derivatives .
Mechanism Example (Acid-Mediated Rearrangement):
Functional Group Transformations
The ethyl ester group participates in hydrolysis, reduction, and transesterification:
-
Hydrolysis : Acidic or basic conditions yield 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylic acid.
-
Reduction : Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol.
Key Reaction Pathways and Products
Influence of Structural Features on Reactivity
-
Spiro Strain : The 60° bond angle in the oxirane ring increases ring strain, enhancing susceptibility to nucleophilic attack .
-
Steric Effects : The 5-methyl group directs nucleophiles toward the less hindered C2 position during ring-opening .
-
Electronic Effects : The electron-withdrawing ester group stabilizes transition states in acid-mediated rearrangements.
Comparative Reactivity with Analogues
| Compound | Ring-Opening Rate (Relative) | Preferred Reaction Pathway |
|---|---|---|
| Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | 1.0 | Acid-mediated rearrangement |
| Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | 0.7 | Nucleophilic substitution |
| 1-Oxaspiro[2.3]hexane-5-carbonitrile | 1.3 | Radical-initiated polymerization |
Limitations and Challenges
Scientific Research Applications
Scientific Research Applications
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate serves primarily as an intermediate in synthesizing complex molecules, which highlights its importance in organic synthesis. Its unique structure makes it a building block for developing pharmaceutical compounds in medicinal chemistry and designing novel materials with specific properties in material science.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate and chromium trioxide to form corresponding carboxylic acids or ketones.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
- Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using nucleophiles such as amines or thiols.
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial, anti-inflammatory, and potential anticancer properties. Studies on compounds with similar structures suggest it may possess activity against various pathogens. The mechanism of action for its antimicrobial properties may involve disruption of cell wall synthesis or interference with metabolic pathways in microorganisms. The compound has also shown promise in reducing inflammation by potentially inhibiting pro-inflammatory cytokines.
Research Findings:
- A study indicated that compounds with similar spirocyclic structures often exhibit anti-cancer activities, suggesting that this compound could be investigated for potential therapeutic applications in oncology.
- In vitro studies revealed that derivatives of this compound reduced inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key analogs include spirocyclic esters with variations in substituent positions, ester groups, or additional heteroatoms. A comparative analysis is provided below:
Table 1: Comparison of Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate with Analogs
Key Observations:
- Substituent Effects: The methyl group at position 5 in this compound enhances steric hindrance compared to non-methylated analogs (e.g., Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate) . This may impact solubility and metabolic stability.
- Spiro Heteroatoms : The 1,5-dioxaspiro analog (C₈H₁₂O₄) introduces additional polarity, which could improve water solubility but reduce membrane permeability .
Biological Activity
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound features a spirocyclic structure that is characterized by the presence of an oxaspiro ring system. This unique configuration contributes to its reactivity and interaction with biological systems.
- Molecular Formula : CHO
- Molecular Weight : Approximately 184.24 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial , anti-inflammatory , and potential anticancer properties .
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds with similar structures, suggesting that this compound may possess significant activity against various pathogens.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Moderate inhibition observed | |
| Fungi | Effective against certain strains |
The mechanism of action for its antimicrobial properties may involve disruption of cell wall synthesis or interference with metabolic pathways in the microorganisms.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is critical in various disease processes, including chronic inflammatory diseases and cancer.
- Mechanism : Potential inhibition of pro-inflammatory cytokines.
- Case Studies : Research involving animal models has demonstrated reduced inflammation markers upon treatment with similar spirocyclic compounds, indicating a need for further investigation into this compound’s specific effects.
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects:
- Enzyme Interaction : The spiro structure allows for specific interactions with enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors that modulate cellular responses, influencing processes such as apoptosis and cell proliferation.
Research Findings
Recent studies have highlighted the importance of further exploration into the biological effects of this compound:
- A study indicated that compounds with similar spirocyclic structures often exhibit anti-cancer activities , suggesting that this compound could be investigated for potential therapeutic applications in oncology .
Case Studies
- Antimicrobial Efficacy : A comparative study on spirocyclic compounds demonstrated that those similar to this compound showed significant antimicrobial activity against resistant bacterial strains .
- Anti-inflammatory Effects : In vitro studies revealed that derivatives of this compound reduced inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?
The compound can be synthesized via cyclopropanation or spiroannulation strategies. For example, bicyclic oxirane systems are often constructed using transition-metal-catalyzed carbene transfer reactions or photochemical methods. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact stereochemical outcomes. Ethyl ester derivatives of similar spiro compounds have been prepared via oxidative ring-opening of bicyclic intermediates, as demonstrated in the synthesis of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate using RuO₂/NaIO₄ oxidation . Optimization of stoichiometry and reaction time is essential to minimize byproducts like methyl benzoate, which arise from over-oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic and oxirane moieties in this compound?
- NMR : and NMR are critical for identifying spiro junctions and oxirane ring strain. For example, the oxirane proton in similar bicyclic systems appears as a deshielded singlet (δ ~3.5–4.0 ppm), while spiro carbons resonate near δ 50–60 ppm .
- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves conformational ambiguities, such as puckering in the 1-oxaspiro[2.3]hexane system, using displacement parameters and Hirshfeld surface analysis .
- IR : Stretching frequencies for the ester carbonyl (C=O, ~1720 cm⁻¹) and oxirane C-O (1250–1300 cm⁻¹) confirm functional group integrity .
Q. How can hydrogen bonding patterns in crystalline forms of this compound be systematically analyzed?
Graph set analysis (GSA), as described by Etter and Bernstein, classifies hydrogen-bonding motifs (e.g., chains, rings) by donor/acceptor relationships. For spiro compounds, intermolecular interactions often involve the ester carbonyl or oxirane oxygen as acceptors. ORTEP-3 visualizations help map these interactions in crystal lattices .
Advanced Research Questions
Q. What computational methods are suitable for predicting the puckering dynamics of the 1-oxaspiro[2.3]hexane system?
Cremer-Pople puckering coordinates quantify out-of-plane displacements in cyclic systems. For the 1-oxaspiro[2.3]hexane moiety, DFT calculations (B3LYP/6-31G*) can model puckering amplitudes (q) and phase angles (θ), which correlate with steric strain and torsional barriers. These parameters are validated against X-ray data using software like Gaussian 09 .
Q. How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?
Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., ring-flipping) from static conformational isomers. For example, broadening of oxirane proton signals at low temperatures (<−40°C) suggests restricted rotation. Additionally, - HSQC and HMBC experiments clarify through-space coupling in spiro systems .
Q. What strategies mitigate epimerization during functionalization of the ester group?
Epimerization at the spiro center is minimized by:
Q. How does the spirocyclic architecture influence metabolic stability in enzymatic assays?
The rigid spiro framework reduces conformational flexibility, often enhancing metabolic stability by limiting access to enzyme active sites. In vitro studies with cytochrome P450 isoforms (e.g., CYP3A4) and esterases can quantify hydrolysis rates of the ethyl ester group. Comparative assays with acyclic analogs highlight steric shielding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
